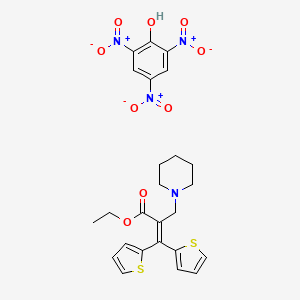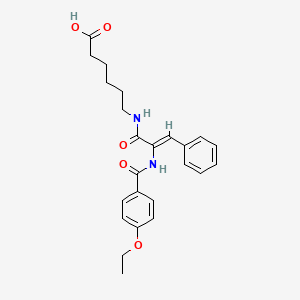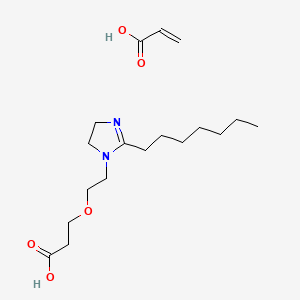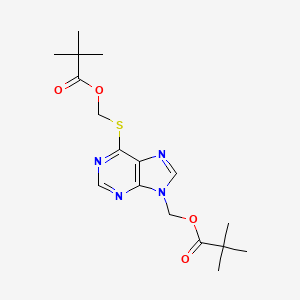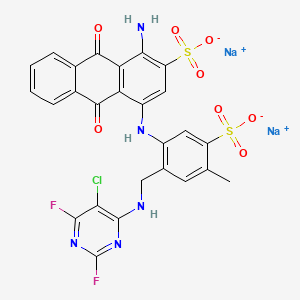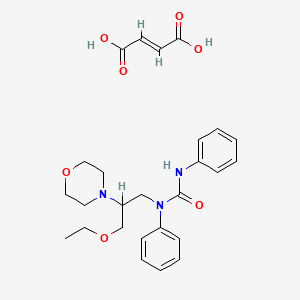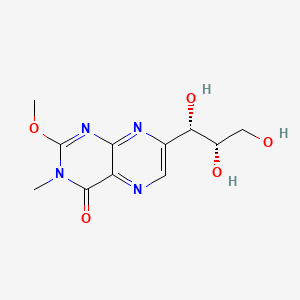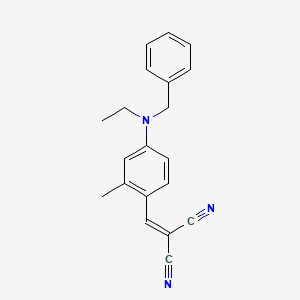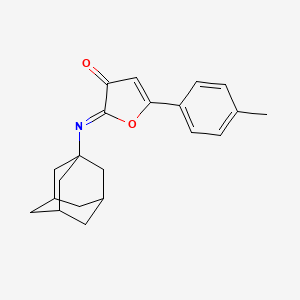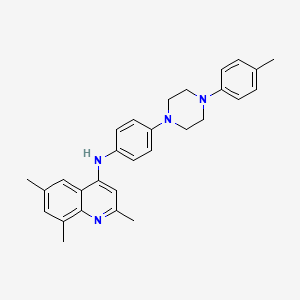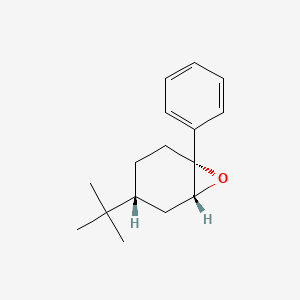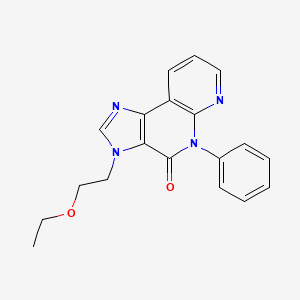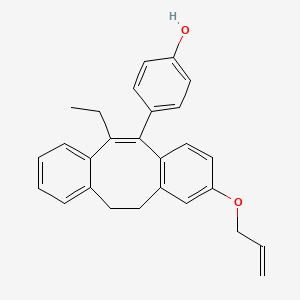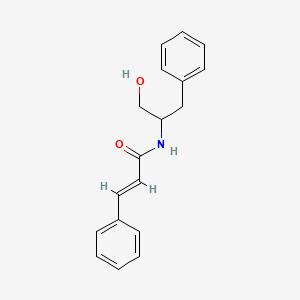
N-Cinnamoyl-D,L-phenylalaninol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cinnamoyl-D,L-phenylalaninol is a synthetic organic compound derived from cinnamic acid and phenylalaninol It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of phenylalaninol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-phenylalaninol typically involves the reaction of cinnamic acid with D,L-phenylalaninol. One common method is the catalytic hydrogenation of L-phenylalaninate over a Cu/ZnO/Al2O3 catalyst, which yields L-phenylalaninol with high enantiomeric excess . The reaction conditions include a temperature of 110°C and a pressure of 4 MPa of hydrogen for 5 hours, resulting in a yield of 69.2% and an enantiomeric excess of 99.84% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic hydrogenation and the use of efficient catalysts like Cu/ZnO/Al2O3 can be scaled up for industrial applications.
化学反应分析
Types of Reactions
N-Cinnamoyl-D,L-phenylalaninol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cinnamaldehyde or cinnamic acid derivatives, while reduction can produce saturated phenylalaninol derivatives.
科学研究应用
N-Cinnamoyl-D,L-phenylalaninol has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for more complex molecules.
Industry: The compound finds applications in the synthesis of bioactive molecules and materials science.
作用机制
The mechanism of action of N-Cinnamoyl-D,L-phenylalaninol involves its interaction with specific molecular targets. For instance, cinnamoyl derivatives are known to interact with enzymes and proteins, inhibiting their activity. The compound’s mechanism may involve binding to the active site of enzymes, thereby preventing substrate access and subsequent reactions . Molecular docking studies suggest that cinnamoyl compounds can target specific proteins, leading to their biological effects .
相似化合物的比较
Similar Compounds
- N-Cinnamoyl-L-phenylalanine
- N-Cinnamoyl-D-phenylalanine
- N-Cinnamoyl-L-tyrosine
- N-Cinnamoyl-D-tyrosine
Uniqueness
N-Cinnamoyl-D,L-phenylalaninol is unique due to its specific combination of the cinnamoyl group and phenylalaninol, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher enantiomeric purity and specific interactions with biological targets, making it valuable for research and potential therapeutic applications .
属性
CAS 编号 |
127852-96-4 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
(E)-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO2/c20-14-17(13-16-9-5-2-6-10-16)19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+ |
InChI 键 |
VZKUSXFUBMPSML-VAWYXSNFSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


